

Application Notes and Protocols: Linalyl Formate in Flavor Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linalyl formate*

Cat. No.: B094168

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **linalyl formate** in flavor formulations. This document details its organoleptic properties, synergistic effects, and recommended usage levels. Furthermore, it supplies detailed experimental protocols for sensory evaluation, stability testing, and quantitative analysis to guide researchers in their formulation development.

Introduction to Linalyl Formate

Linalyl formate is a naturally occurring ester that is also synthesized for use as a flavor and fragrance ingredient.^{[1][2]} It is recognized for its fresh, slightly fruity, and floral aroma, making it a valuable component in a wide array of flavor profiles.^{[3][4]} Chemically, it is the formate ester of linalool.

Table 1: Chemical and Physical Properties of **Linalyl Formate**

Property	Value
Synonyms	Formic acid, 3,7-dimethyl-1,6-octadien-3-yl ester; Linalool formate
CAS Number	115-99-1
FEMA Number	2642
Molecular Formula	C ₁₁ H ₁₈ O ₂
Molecular Weight	182.26 g/mol
Appearance	Colorless to pale yellow liquid ^[4]
Odor Profile	Citrus, herbal, bergamot, lavender, soapy, fatty, green, woody ^[5]
Taste Profile	Citrus, green, herbal, bergamot, lavender, nasturtium, rooty, floral, tropical ^[5]
Solubility	Soluble in ethanol and most non-volatile oils; slightly soluble in propylene glycol and water; insoluble in glycerol. ^[3]
Boiling Point	202 °C ^[3]
Flash Point	87.5 °C ^[3]
Safety Status	Generally Recognized as Safe (GRAS) by FEMA. ^[4]

Organoleptic Profile and Applications

Linalyl formate is characterized by a complex and versatile aroma profile. Its primary notes are described as fresh, green, and citrusy, with distinct bergamot and lavender undertones.^[5] This makes it an excellent ingredient for adding a fresh, natural lift to a variety of flavor formulations.

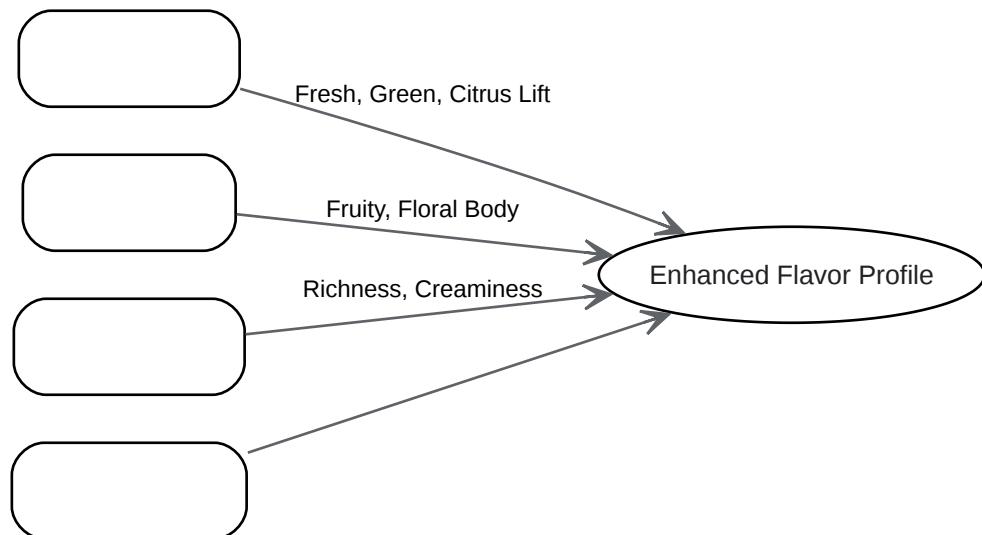
Applications in Flavor Formulations:

- Citrus Flavors: It is particularly effective in enhancing and modifying citrus profiles, such as lemon and bergamot, where it imparts a fresh, zesty, and slightly floral character.[3][4]
- Fruit Flavors: **Linalyl formate** is used to build and round out the flavor of various fruits, including pear, apricot, peach, apple, and assorted berries.[3][4]
- Floral Notes: Due to its lavender and rosy nuances, it is a key component in floral flavor creations like jasmine, orange blossom, and ylang-ylang.[3][4]
- Herbal and Green Notes: Its inherent herbal and green characteristics make it suitable for creating fresh, natural-tasting herbal and leafy green flavor profiles.

Table 2: Recommended Usage Levels of **Linalyl Formate** in Different Food Categories

Food Category	Usage Level (ppm)
Soft Drinks	1.3
Cold Drinks	12
Candy	3.8

Source: Based on general industry guidance. Specific levels should be determined through application testing.


Synergistic Effects in Flavor Formulations

Linalyl formate exhibits significant synergistic effects when combined with other flavor compounds, enhancing the overall aroma profile and contributing to a more rounded and complete flavor experience.

- With Linalyl Acetate: When used in conjunction with linalyl acetate, **linalyl formate** contributes to a more natural and complex fruity-floral character. The formate ester is described as being "greener" than the acetate, and a balanced combination can create a more authentic fruit or floral bouquet.[3]
- With Aldehydes: **Linalyl formate** is known to blend well with fatty aldehydes, helping to lift and freshen the top notes of a flavor formulation while integrating the characteristic fatty

notes of the aldehydes for a more harmonious profile.[5][6]

The logical relationship for flavor development incorporating these synergies can be visualized as follows:

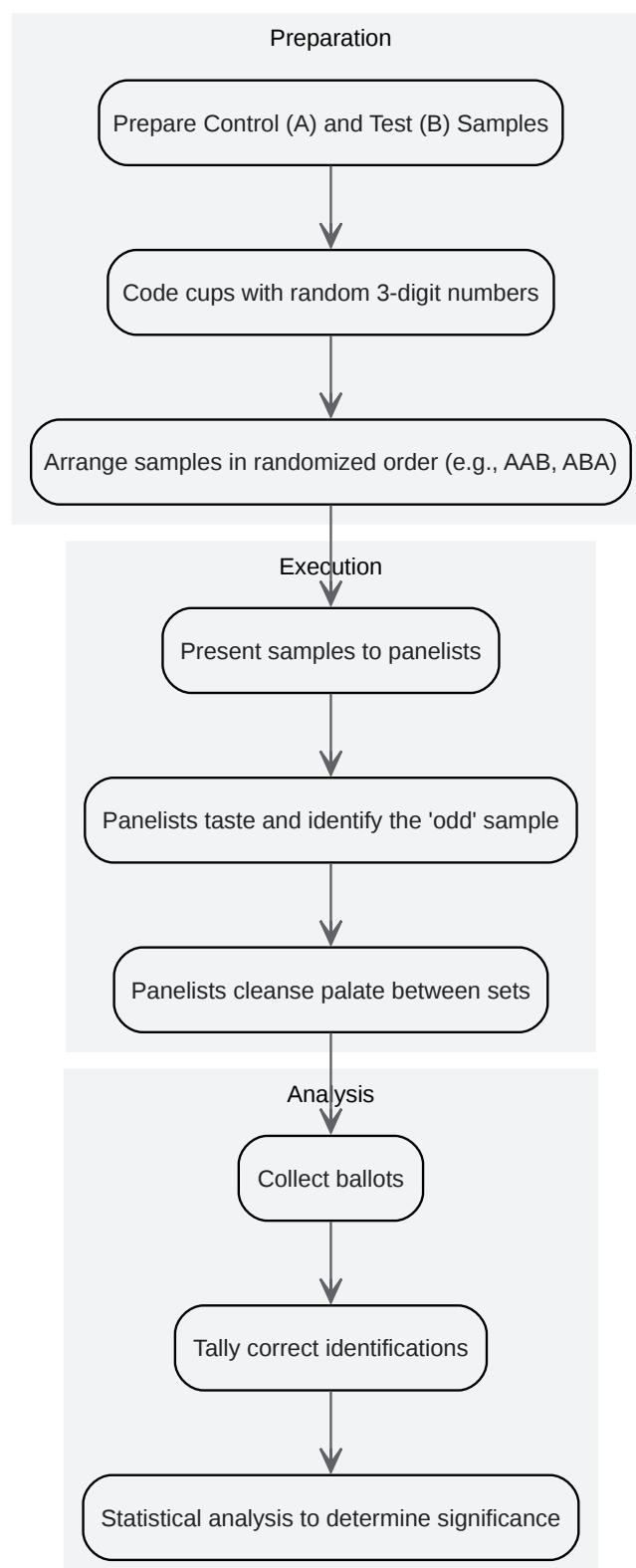
[Click to download full resolution via product page](#)

Synergistic effect of **linalyl formate** in flavor creation.

Experimental Protocols

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples. This is particularly useful for evaluating the impact of adding **linalyl formate** to a flavor formulation.

Objective: To determine if the addition of **linalyl formate** at a specific concentration creates a perceivable difference in a base flavor.


Materials:

- Two versions of the product: Control (A) and Test with **linalyl formate** (B).
- Identical tasting cups, coded with random three-digit numbers.
- Water and unsalted crackers for palate cleansing.

- Ballots for recording responses.
- A controlled sensory evaluation environment with neutral lighting and free from distracting odors.

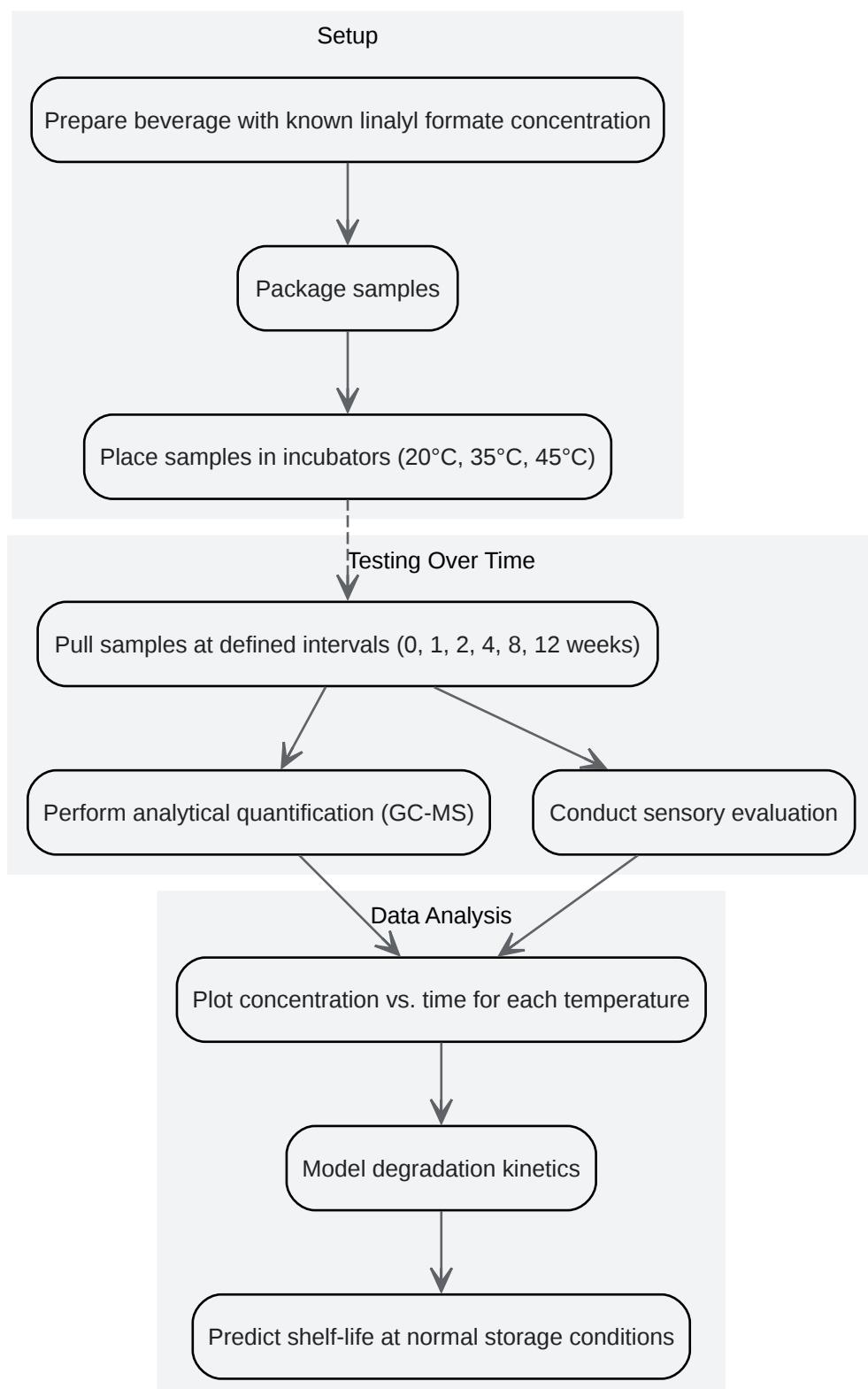
Procedure:

- Sample Preparation: Prepare the control and test samples. For each panelist, three samples are presented: two are identical, and one is different. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.
- Panelist Instructions: Instruct panelists to taste the samples from left to right. They are to identify the sample that is different from the other two.
- Palate Cleansing: Panelists should rinse their mouths with water and eat a small piece of an unsalted cracker between evaluating each set of three samples.
- Data Collection: Panelists record their choice on the ballot.
- Data Analysis: The number of correct identifications is tallied. Statistical tables for triangle tests are used to determine if the number of correct responses is significant at a chosen confidence level (typically 95%).

[Click to download full resolution via product page](#)

Workflow for a Triangle Test sensory evaluation.

Accelerated shelf-life testing is used to predict the stability of a product by subjecting it to elevated temperatures, which speeds up the rate of chemical degradation.


Objective: To assess the stability of **linalyl formate** in a beverage formulation under accelerated conditions.

Materials:

- Beverage samples containing **linalyl formate**.
- Environmental chambers or incubators capable of maintaining constant temperatures (e.g., 35°C, 45°C).
- Control samples stored at the recommended storage temperature (e.g., 20°C).
- Analytical instrumentation for quantification of **linalyl formate** (e.g., GC-MS).

Procedure:

- Sample Preparation: Prepare a batch of the beverage containing a known concentration of **linalyl formate**. Package the beverage in its final consumer packaging.
- Storage: Place samples in environmental chambers at elevated temperatures (e.g., 35°C and 45°C) and store control samples at 20°C.
- Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
- Analysis: At each time point, analyze the concentration of **linalyl formate** in the samples using a validated analytical method such as Headspace GC-MS.
- Sensory Evaluation: At each time point, also conduct sensory evaluation (e.g., descriptive analysis) to assess any changes in the flavor profile.
- Data Analysis: Plot the concentration of **linalyl formate** versus time for each temperature. Use this data to model the degradation kinetics and predict the shelf-life at normal storage conditions.

[Click to download full resolution via product page](#)

Workflow for accelerated shelf-life stability testing.

This method is suitable for the quantification of volatile compounds like **linalyl formate** in a food matrix.

Objective: To accurately quantify the concentration of **linalyl formate** in a food or beverage sample.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a mass selective detector (MSD) and a headspace autosampler.
- Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-INNOWAX) is typically used.
- Headspace Parameters:
 - Equilibration Temperature: 80-130°C
 - Equilibration Time: 20-40 minutes
- GC Oven Program:
 - Initial Temperature: 50°C, hold for 1-2 minutes.
 - Ramp: 5-10°C/minute to 240°C.
 - Final Hold: 5-10 minutes.
- MSD Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-300.

Procedure:

- Sample Preparation: Accurately weigh a known amount of the homogenized sample into a headspace vial.

- Internal Standard: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a compound with similar chemical properties and retention time).
- Calibration: Prepare a series of calibration standards with known concentrations of **linalyl formate** and the internal standard in a matrix similar to the sample.
- Analysis: Run the calibration standards and samples on the GC-MS under the optimized conditions.
- Quantification: Identify **linalyl formate** based on its retention time and mass spectrum. Quantify using the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Conclusion

Linalyl formate is a highly effective and versatile flavor ingredient for creating fresh, fruity, and floral profiles. Its synergistic effects with other common flavor components make it a valuable tool for flavorists. The protocols provided herein offer a framework for the systematic evaluation and application of **linalyl formate** in flavor development and quality control. Researchers are encouraged to adapt these methodologies to their specific product matrices and research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Linalyl formate | The Fragrance Conservatory [fragranceconservatory.com]
2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
3. chembk.com [chembk.com]
4. Page loading... [guidechem.com]
5. linalyl formate, 115-99-1 [thegoodscentscompany.com]

- 6. Linalyl Formate | Givaudan [givaudan.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Linalyl Formate in Flavor Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094168#application-of-linalyl-formate-in-flavor-formulations\]](https://www.benchchem.com/product/b094168#application-of-linalyl-formate-in-flavor-formulations)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com